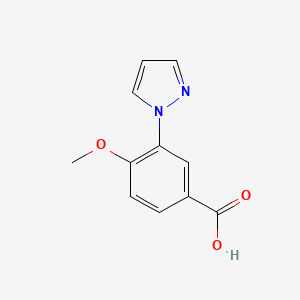
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES stringCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O . This indicates the presence of a methoxy group (OCH3), a pyrazolyl group (C3N2H3), and a carboxylic acid group (COOH) in the molecule. Physical And Chemical Properties Analysis
“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 . The compound’s SMILES string isCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrazole moiety, such as in “4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid,” is frequently utilized in medicinal chemistry due to its prominence in bioactive molecules. Pyrazoles are known for their therapeutic potential and have been incorporated into compounds with anti-inflammatory, analgesic, and antipyretic properties . The specific substitution pattern on the pyrazole ring can lead to significant biological activity, making it a valuable scaffold for drug discovery.
Drug Discovery
In drug discovery, the pyrazole ring is often used as a scaffold for the synthesis of compounds with potential pharmacological activities. The presence of the methoxy and benzoic acid groups may enhance the interaction with biological targets, leading to the discovery of new drugs with improved efficacy and safety profiles .
Agrochemistry
Pyrazole derivatives are also applied in agrochemistry, where they serve as the basis for developing novel pesticides and herbicides. The structural diversity of pyrazole allows for the creation of compounds that can interact with specific enzymes or receptors in pests, providing effective crop protection .
Coordination Chemistry
In coordination chemistry, “4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” can act as a ligand to form complexes with various metals. These complexes can exhibit interesting optical, magnetic, and catalytic properties, which are useful in materials science and catalysis .
Organometallic Chemistry
The pyrazole ring can coordinate with metal centers to form organometallic compounds. These compounds find applications in catalysis, where they can facilitate a range of chemical transformations, including polymerization, hydrogenation, and carbon-carbon bond formation .
Antimicrobial Studies
Pyrazole derivatives have been studied for their antimicrobial properties. For instance, certain pyrazole-based benzoic acid derivatives have shown activity against Staphylococcus aureus and Enterococci, indicating their potential as antibacterial agents .
Green Synthesis
The pyrazole scaffold is amenable to green synthesis approaches, which are environmentally friendly and sustainable. Methods such as microwave-assisted synthesis and water as a solvent are explored to reduce the environmental impact of chemical synthesis .
Synthetic Techniques
Advanced synthetic techniques involving pyrazole derivatives are being developed to improve the efficiency and selectivity of chemical reactions. These techniques include multicomponent reactions and dipolar cycloadditions, which are essential for constructing complex molecules with pyrazole rings .
Wirkmechanismus
Target of Action
The primary targets of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid are pathogenic bacteria such as staphylococci and enterococci . These bacteria are responsible for a variety of infections in humans. The compound has shown to be effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis .
Mode of Action
The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
The disruption of the bacterial cell membrane suggests that the compound interferes with essential processes such as nutrient uptake, waste excretion, and maintenance of internal ph and ion concentrations .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of pathogenic bacteria, leading to the resolution of bacterial infections . In addition, the compound’s ability to eradicate bacterial biofilms may prevent the recurrence of infections .
Action Environment
The efficacy and stability of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interfere with the compound’s action . .
Eigenschaften
IUPAC Name |
4-methoxy-3-pyrazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGQJONEIPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)



![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)

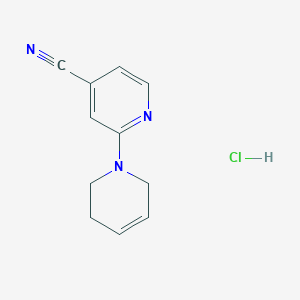
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
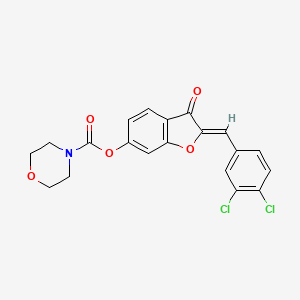
![3,4-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2919801.png)
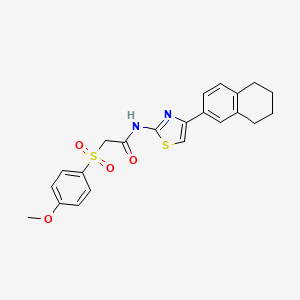
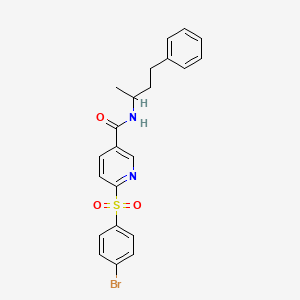
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)